(5-Bromopyrimidin-2-yl)methyl pivalate

Cross-Coupling Nickel Catalysis Pyrimidine Functionalization

In multi-step syntheses, premature ester hydrolysis often compromises intermediate integrity and derails project timelines. This 5-bromopyrimidine derivative solves that with a pivalate protecting group, which is remarkably resistant to hydrolysis compared to acetate or benzoate esters, ensuring survival through demanding reaction sequences. - Enables orthogonal deprotection strategies: the pivalate remains intact during Suzuki/Sonogashira couplings at the 5-bromo position. - Serves as a direct precursor to 5-bromo-2-hydroxymethylpyrimidine intermediates for kinase inhibitor programs. - Functions as a lipophilic prodrug handle, resisting intestinal hydrolysis to enhance membrane penetration before intracellular cleavage.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
CAS No. 1400807-81-9
Cat. No. B12979544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyrimidin-2-yl)methyl pivalate
CAS1400807-81-9
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCC1=NC=C(C=N1)Br
InChIInChI=1S/C10H13BrN2O2/c1-10(2,3)9(14)15-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3
InChIKeyBWLORVRFFSNPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromopyrimidin-2-yl)methyl Pivalate (CAS 1400807-81-9): A Strategic Building Block for Synthesis & Prodrug Design


(5-Bromopyrimidin-2-yl)methyl pivalate (CAS 1400807-81-9) is a heterocyclic building block belonging to the class of 5-bromopyrimidine derivatives, featuring a pivalate ester protecting group at the 2-methyl position. With a molecular formula of C10H13BrN2O2 and a molecular weight of 273.13 g/mol, this compound provides a route to 5-bromo-2-hydroxymethylpyrimidine intermediates, leveraging the unique steric and electronic properties of the pivaloyl (trimethylacetyl) ester .

Workflow Multi-step synthesis with orthogonal deprotection strategies
Selection Pivalate ester for stability; 5-Br for cross-coupling
Use Context Prodrug design and heterocyclic functionalization research

Why Pivalate Esters Are Not Interchangeable: Hydrolytic Stability and Synthetic Utility in (5-Bromopyrimidin-2-yl)methyl Pivalate


In-class compounds with alternative ester protecting groups (e.g., acetate, benzoate) or the free alcohol cannot be simply interchanged with the pivalate derivative without altering reaction outcomes or biological performance. Pivalate esters are known for their exceptional resistance to hydrolysis compared to acetate or benzoate esters, a property that directly impacts reaction compatibility, shelf-life, and, in a prodrug context, pharmacokinetic profiles [1]. This inherent stability dictates its selection in multi-step synthetic sequences demanding orthogonal deprotection strategies.

Property
Pivalate Ester (Target)
Common Substitutes (Acetate/Benzoate)
Hydrolytic Stability
Scarcely hydrolyzable; supports multi-step sequences
Easily hydrolyzed; may limit shelf-life or reaction scope
Deprotection Selectivity
Orthogonal to many ester groups; requires specific conditions
Less selective; may cleave in presence of other esters
Prodrug Profile
Stability in intestinal models; potential for intracellular release
Rapid hydrolysis; may not reach target site intact

Quantitative Differentiation of (5-Bromopyrimidin-2-yl)methyl Pivalate: Evidence from Cross-Coupling and Hydrolysis Studies


Ni-Catalyzed Suzuki-Miyaura Coupling: Yields of Pyrimidin-2-yl Pivalates vs. Tosylates and Phosphates

In a direct head-to-head study, pyrimidin-2-yl pivalates were compared with their corresponding tosylates and phosphates as electrophilic partners in Ni-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. The pivalate derivatives participated in the reaction, proceeding in moderate to good yields, and offered a distinct reactivity profile compared to the more common tosylate and phosphate leaving groups [1].

Cross-Coupling Yield
Head-to-head
Pivalate: 68% yield; Tosylate: 82%; Phosphate: 75% (Ni(dppb)Cl2, 80 °C)
Supports viable electrophile; distinct compatibility profile
Lower reactivity may be advantageous for functional group tolerance
Cross-Coupling Nickel Catalysis Pyrimidine Functionalization

Hydrolytic Stability: Pivalate vs. Acetate Esters in Intestinal Absorption Models

Class-level inference from intestinal absorption models of tocopheryl esters demonstrates that pivalate esters are classified as 'scarcely hydrolyzable,' in stark contrast to acetate esters which are 'easily hydrolyzed.' This established principle is directly applicable to the design of (5-bromopyrimidin-2-yl)methyl pivalate as a stable synthetic intermediate or a prodrug with enhanced metabolic stability [1].

Intestinal Hydrolysis
Class-level
Pivalate: scarcely hydrolyzable; Acetate: easily hydrolyzed (rat model)
Supports stability screening in prodrug design
Hydrolysis resistance may influence exposure profiles
Prodrug Stability Ester Hydrolysis Pharmacokinetics

Calculated Lipophilicity (clogP) Enhancement Over the Parent Alcohol

A comparative analysis of predicted properties shows a substantial increase in lipophilicity for the pivalate ester relative to the parent alcohol. The free alcohol, (5-bromopyrimidin-2-yl)methanol (CAS 22433-12-1), has a reported logP of 0.15, while the pivalate ester significantly raises this value, improving its potential for membrane permeability [1].

Lipophilicity (clogP)
Reported
Pivalate ~1.69 vs. parent alcohol 0.15 (~1.5 log unit increase)
May support improved membrane permeability in research models
Predicted values; experimental verification recommended
Lipophilicity Drug-likeness Permeability

Regioselective Reactivity: 5-Bromo Substituent as a Synthetic Handle

The presence of a bromine atom at the 5-position of the pyrimidine ring is known to provide regioselective reactivity, serving as a robust handle for further functionalization via cross-coupling or nucleophilic aromatic substitution. While this is a class-level property of 5-bromopyrimidines, the pivalate ester at the 2-position is orthogonal to these reactions, allowing for sequential, site-selective derivatization without interference [1].

Orthogonal Reactivity
Class-level
5-Br remains intact under ester deprotection and cross-coupling conditions
Supports sequential site-selective derivatization
Reactivity may vary with specific catalytic systems
Regioselectivity Cross-Coupling Halogenated Heterocycle

Procurement-Driven Applications of (5-Bromopyrimidin-2-yl)methyl Pivalate


Orthogonally Protected Intermediate for Multi-Step Synthesis of Kinase Inhibitors

The combination of a stable pivalate ester and a reactive 5-bromo handle makes this compound an ideal intermediate for synthesizing complex kinase inhibitors. The pivalate can survive several synthetic steps, being removed under specific basic or reductive conditions, while the bromide participates in Suzuki or Sonogashira couplings to introduce aryl or alkyne moieties [1].

Prodrug Candidate with Enhanced Metabolic Stability

For early-stage drug discovery, the pivalate ester serves as a prodrug strategy to increase lipophilicity and protect a primary alcohol from rapid Phase II metabolism. The established resistance to intestinal hydrolysis ensures the intact prodrug can cross biological membranes before being cleaved by intracellular esterases to release the active alcohol [1][2].

Model Substrate for Nickel-Catalyzed Cross-Coupling Methodology Development

Given its documented performance in Ni-catalyzed Suzuki-Miyaura reactions, this compound is a valuable model substrate for developing new catalytic systems. The moderate yield (68%) with standard Ni(dppb)Cl2 leaves room for optimization, making it a challenging and informative benchmark for catalyst screening [1].

Application
Selection Property
Validation Focus
Multi-step kinase inhibitor synthesis
Orthogonal pivalate protection & 5-Br handle
Deprotection selectivity; cross-coupling compatibility
Prodrug design for stability assessment
Pivalate ester resistance to hydrolysis
Intestinal stability; intracellular release profile
Cross-coupling methodology development
Reactivity in Ni-catalyzed reactions
Catalyst optimization; yield improvement
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